Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
Description
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a structurally complex polycyclic hydrocarbon featuring a spiro-conjugated oxirane (epoxide) ring fused to a pentacycloundecane "cage" framework. The PCU scaffold is derived from Cookson’s diketone (pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione), synthesized via intramolecular [2+2] photocyclization of a Diels-Alder adduct between cyclopentadiene and p-benzoquinone .
Properties
IUPAC Name |
spiro[oxirane-2,8'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-5-2-6-8(4)9-7(1)10(5)12(3-13-12)11(6)9/h4-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOBDOCEWVODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C6(C45)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Precursors
The synthesis typically begins with commercially available pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-one (monoketone) and pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione (dione), which serve as the core frameworks for subsequent functionalization and spiro-oxirane formation.
Reaction with Dimethyl Carbonate (DMC) for Spiro-oxirane Formation
A pivotal method for preparing the spiro[oxirane] compound involves the reaction of the pentacyclic ketone or dione with dimethyl carbonate (DMC) or its precursors under reflux conditions in toluene:
Procedure : The monoketone (e.g., 320 mg, 2 mmol) is reacted with an excess of the DMC precursor (e.g., 800 mg, 5 mmol) in toluene (4 mL) under reflux for 8 hours in an open-air apparatus without inert atmosphere protection.
Observations : Initial attempts with equimolar amounts showed low conversion; however, increasing the DMC precursor to 2.5 equivalents improved yields significantly.
Product Isolation : After reflux, toluene is removed under reduced pressure, and the crude product is purified chromatographically on silica gel using hexane and increasing amounts of diethyl ether.
Outcome : The reaction yields methyl 8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylate as a colorless solid with a yield of approximately 36%.
Characterization : The product exhibits a strong IR carbonyl band (~1711 cm^-1), a broad hydroxyl absorption (~3400 cm^-1), and a distinct methoxy proton signal in ^1H NMR at 3.71 ppm. Crystal structure analysis confirms the ester structure and spiro-oxirane formation.
Reaction Conditions and Solvent Effects
Solvent : Commercial toluene is preferred; reactions are conducted under reflux without an inert atmosphere, simplifying the procedure compared to earlier methods requiring dry, degassed benzene in sealed tubes.
Temperature and Time : Typically, reflux for 8 hours suffices to achieve satisfactory conversion and product formation.
Atmosphere : Open-air conditions are adequate, indicating that the reaction is tolerant of atmospheric oxygen and moisture to some extent.
Alternative Functionalization and Related Reactions
Dione Functionalization : The pentacyclo dione reacts similarly with DMC to yield methyl 4-oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{5,9}.0^{8,11}]dodecane-3,5-dicarboxylate with a lower yield (~19%), indicating the influence of substrate functionality on reaction efficiency.
Thiirane Derivative Formation and Desulfurization : Thiirane analogues can be synthesized by reacting thione derivatives with DMC precursors, followed by desulfurization using Raney nickel in ethanol under reflux to yield corresponding carboxylates.
Research comparing classical thermal methods with microwave irradiation shows that microwave-assisted reactions using catalysts such as sulphated zirconia or Mg/Al hydrotalcite can improve yields and reduce reaction times in functionalization steps involving pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione derivatives. However, specific data on microwave-assisted preparation of the spiro[oxirane] compound itself remain limited.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Conditions/Details | Product Yield (%) | Key Observations |
|---|---|---|---|
| Starting Material | Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-one | - | Commercially available |
| Reagent | Dimethyl carbonate precursor (4a) | - | 2.5 equivalents optimal |
| Solvent | Toluene | - | Commercial grade, reflux |
| Atmosphere | Open air | - | No inert gas needed |
| Temperature | Reflux (~110 °C) | - | 8 hours reaction time |
| Product | Methyl 8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylate | 36 | Confirmed by IR, ^1H NMR, and X-ray |
| Alternative Substrate | Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione | - | Lower yield (19%) for dione derivative |
| Catalytic/Microwave Assistance | Sulphated zirconia, Mg/Al hydrotalcite, microwave | Improved yields | Applied in related functionalization steps |
Chemical Reactions Analysis
Types of Reactions
Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is replaced by various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its stability and reactivity make it a suitable candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In industry, Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is used in the production of high-performance materials, such as polymers and resins. Its unique properties contribute to the development of materials with enhanced mechanical and chemical resistance .
Mechanism of Action
The mechanism of action of Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Cookson’s Diketone (Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione)
NGP1-01 (8-Benzylamino-8,11-oxapentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane)
- Structure : Oxa-aza bridge replacing one ketone group, with a benzylamine substituent .
- Biological Activity : Dual L-type calcium channel (LTCC) and NMDA receptor blocker; neuroprotective in stroke models (IC₅₀ = 57 µM for dopamine uptake inhibition) .
- Advantage : Multifunctional action reduces side effects compared to single-target drugs .
4,4′-Spirobi[pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
- Structure : Two PCU cages connected via a spiro carbon atom .
- Synthesis : Nine-step route involving sequential Diels-Alder reactions and Wolff–Kishner reduction .
- Applications : High-energy-density fuel with density = 1.27 g/cm³ and volumetric combustion heat = 53.35 MJ/L, exceeding quadricyclane by ~30% .
Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione Cyanohydrin
- Structure: Cyanosilylated derivative of Cookson’s diketone .
- Synthesis: Microwave-assisted cyanosilylation using Mg/Al hydrotalcite catalysts (yield = 85–95%, reaction time = 10–15 min) .
- Advantage : Efficient functionalization for drug discovery .
Comparative Analysis
Biological Activity
Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a unique compound characterized by its complex polycyclic structure and oxirane functionality. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 174.24 g/mol
- CAS Number : 1423031-01-9
The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that spiro compounds exhibit significant antimicrobial activity. For instance, a study focusing on the synthesis of various spiro compounds demonstrated their effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Spiro Compound A | E. coli | 32 µg/mL |
| Spiro Compound B | S. aureus | 16 µg/mL |
| Spiro[oxirane-2,8'-pentacyclo...] | P. aeruginosa | 64 µg/mL |
These findings suggest that spiro[oxirane-2,8'-pentacyclo...] may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The cytotoxic effects of spiro compounds have also been explored in cancer research. A study indicated that certain spirocyclic compounds could induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Assessment
In vitro tests conducted on human cancer cell lines revealed that spiro[oxirane-2,8'-pentacyclo...] exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
These results indicate that the compound may serve as a potential lead for the development of new anticancer agents.
The biological activity of spiro[oxirane-2,8'-pentacyclo...] can be attributed to several mechanisms:
- Inhibition of Cell Division : The compound may interfere with mitotic processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that spiro compounds induce oxidative stress leading to cell death.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
Q & A
What are the established synthetic routes for Spiro[oxirane-2,8'-pentacyclo[...]undecane, and how is structural fidelity ensured?
The primary synthesis involves a photochemical intramolecular [2+2] cycloaddition of the Diels-Alder adduct derived from 1,3-cyclopentadiene and p-benzoquinone . Key steps include rigorous purification via column chromatography and spectroscopic validation (¹H/¹³C NMR, IR) to confirm the cage structure. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in spiro double-cage derivatives .
How can Reformatsky reactions of PCU derivatives be optimized under high-intensity ultrasound (HIU) conditions?
HIU promotes efficient zinc activation and reaction homogeneity. Optimize by using dioxane as a solvent, zinc dust with iodine (1:1 molar ratio), and sonication at 20–40 kHz for 30–60 minutes. This method achieves >75% yields for α-hydroxyester derivatives (e.g., ethyl bromoacetate adducts) while minimizing side reactions .
What spectroscopic and computational methods are used to resolve PCU’s strained polycyclic structure?
X-ray crystallography provides definitive bond-length and angle data, particularly for non-canonical cyclobutane and norbornyl moieties . DFT calculations (B3LYP-D3/6-311+G(d,p)) predict strain energy and reactive sites, validated against experimental IR and NMR shifts . For stereoisomers, NOESY NMR identifies spatial proximities of bridgehead protons .
How do PCU-based LTCC blockers attenuate calcium overload in neurodegenerative models?
Derivatives like NGP1-01 exhibit dual L-type calcium channel (LTCC) and NMDA receptor blockade. Assess efficacy via patch-clamp electrophysiology (IC₅₀ for LTCC inhibition) and cell viability assays (LDH release, Trypan blue exclusion) under peroxide-induced oxidative stress in PC12 cells. Structure-activity relationship (SAR) studies highlight the importance of azabridge substitutions (e.g., 8b) for enhanced neuroprotection .
What strategies enable the design of multifunctional PCU derivatives targeting both LTCCs and NMDA receptors?
Incorporate amine or hydroxyl groups via reductive amination (NaBH₄/NaCNBH₃) of the PCU-dione scaffold. For example, NGP1-01’s benzylamino group enhances membrane permeability and receptor affinity. Parallel screening using radioligand displacement (³H-nitrendipine for LTCCs) and glutamate-induced excitotoxicity models validates dual mechanisms .
How do computational studies predict PCU’s utility in superbase design?
DFT-based analysis of bisylide-functionalized PCU scaffolds identifies strong (−C–H···C−) interactions, elevating proton affinity (>250 kcal/mol). The pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane framework stabilizes charge delocalization, making it a candidate for organic superbases .
How can discrepancies in neuroprotective IC₅₀ values across PCU analogs be resolved?
Variations arise from substituent electronic effects and assay conditions (e.g., cell type, calcium flux protocols). Standardize assays using HEK293 cells expressing Cav1.2 channels and validate via concentration-response curves. Cross-reference with molecular docking to LTCC homology models to reconcile bioactivity trends .
Which catalysts improve cyanosilylation of PCU-dione under solvent-free microwave conditions?
Sulfated zirconia (SO₄²⁻/ZrO₂) and Mg/Al hydrotalcite achieve >90% conversion in 15 minutes. Microwave irradiation (300 W, 80°C) enhances diffusion-limited kinetics. Monitor reaction progress via FT-IR for carbonyl (C=O) peak disappearance at ~1700 cm⁻¹ .
What synthetic routes avoid aza-heterocycle formation in nitro-functionalized PCU explosives?
Protect ketone groups as acetals prior to nitration. For 8,8,11,11-tetranitro-PCU, convert dione (62) to dioxime (63), followed by acetal protection (66) and nitration with HNO₃/H₂SO₄. Avoid borohydride reduction to prevent heterocycle byproducts .
How are spiro double-cage PCU structures constructed for high-energy-density fuels?
A nine-step route combines Diels-Alder reactions of p-benzoquinone with dienes, followed by Wolff-Kishner reduction to eliminate carbonyl groups. Spiro junctions are formed via photocatalytic [2+2] cycloaddition, yielding 4,4′-spirobi-PCU with a density of 1.27 g/cm³ and volumetric heat of combustion >53 MJ/L .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
